3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl
Description
3-Bromo-5-fluoro-3'-methyl-1,1'-biphenyl is a halogenated biphenyl derivative characterized by a bromine atom at the 3-position, a fluorine atom at the 5-position on one benzene ring, and a methyl group at the 3'-position on the adjacent ring. Its structural features, including electron-withdrawing halogens and a sterically modest methyl group, influence its reactivity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C13H10BrF |
|---|---|
Molecular Weight |
265.12 g/mol |
IUPAC Name |
1-bromo-3-fluoro-5-(3-methylphenyl)benzene |
InChI |
InChI=1S/C13H10BrF/c1-9-3-2-4-10(5-9)11-6-12(14)8-13(15)7-11/h2-8H,1H3 |
InChI Key |
GSQZYXZVJVBMJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the biphenyl linkage. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of reagents and catalysts is crucial to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or hydrogenated products .
Scientific Research Applications
3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound is used in the production of advanced materials, including polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-3’-methyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
3-Bromo-4-fluoro-1,1'-biphenyl (CAS not specified)
- Structure : Bromine at 3-position, fluorine at 4-position; lacks the methyl group.
- The fluorine’s para position relative to bromine may alter electronic effects compared to the target compound’s meta fluorine .
- Applications : Likely used in Suzuki-Miyaura couplings for drug intermediates.
3-Bromo-3'-fluoro-4-methyl-1,1'-biphenyl (CAS 2921836-65-7)
- Structure : Methyl group at 4-position instead of 3'-, fluorine at 3'-position.
- The fluorine’s ortho position to the biphenyl bond may enhance electron-withdrawing effects .
Halogen Variation: Bromine vs. Chlorine
3-Bromo-3'-chloro-1,1'-biphenyl (CAS 164334-69-4)
3-Bromo-4'-chloro-1,1'-biphenyl (CAS not specified)
- Impact : The para chlorine could stabilize negative charges in intermediates, making this compound a candidate for nucleophilic aromatic substitution reactions .
Functional Group Diversity
[1,1'-Biphenyl]-3-carbonitrile, 3'-bromo-2-fluoro-5'-hydroxy (CAS 1261951-55-6)
- Structure: Cyano and hydroxyl groups replace methyl and fluorine.
- Impact: The cyano group enhances electron deficiency, facilitating participation in charge-transfer complexes. The hydroxyl group introduces hydrogen-bonding capability, increasing solubility in polar solvents .
3-Bromo-5-phenylphenol (CAS 136649-31-5)
- Impact: The phenol group significantly raises acidity (pKa ~10), enabling deprotonation for salt formation or coordination chemistry .
Steric Effects: Methyl vs. Bulky Substituents
3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol (CAS 1821305-34-3)
- Structure : Three isopropyl groups and a hydroxyl group.
- Impact : Extreme steric hindrance from isopropyl groups limits accessibility to the biphenyl core, making this compound suitable for stabilizing sterically demanding transition states in catalysis .
Research Implications
- Electronic Tuning : Fluorine and bromine synergistically activate the biphenyl core for electrophilic substitution, while methyl groups provide steric control .
- Synthetic Utility: Chlorine-substituted analogs (e.g., 3-bromo-4'-chloro-1,1'-biphenyl) are preferred for reactions requiring leaving-group lability, whereas cyano/hydroxy derivatives enable advanced functionalization .
- Material Science : Asymmetric substitution patterns (e.g., 3-bromo-3'-fluoro-4-methyl-1,1'-biphenyl) may enhance liquid crystal properties due to dipole alignment .
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